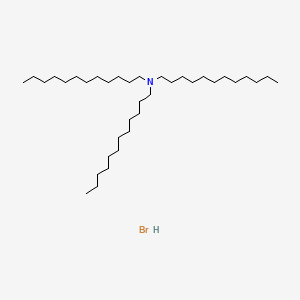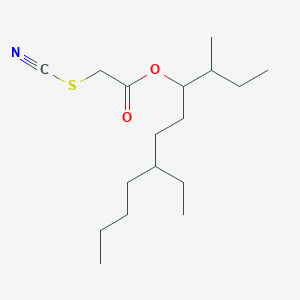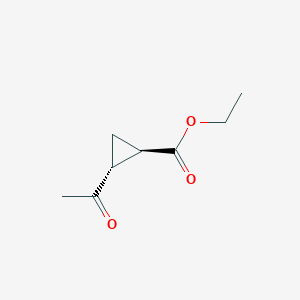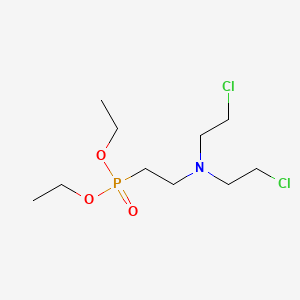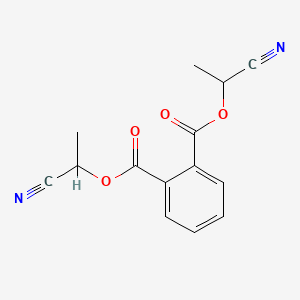![molecular formula C29H13NO3 B14727504 Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione CAS No. 5732-29-6](/img/structure/B14727504.png)
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione is a complex organic compound characterized by its unique polycyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired polycyclic structure .
Industrial Production Methods
advancements in organic synthesis techniques and the use of automated synthesis equipment could potentially streamline its production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce hydroquinones .
Applications De Recherche Scientifique
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with DNA and proteins, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[4,5]imidazo[2,1-a]isoquinoline: Another heterocyclic compound with a similar polycyclic structure, known for its broad biological activity.
Benzimidazo[2,1-a]isoquinoline: Combines fused benzimidazole and isoquinoline moieties, exhibiting multifaceted biological activity.
Uniqueness
Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione is unique due to its specific polycyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5732-29-6 |
|---|---|
Formule moléculaire |
C29H13NO3 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
7-azaoctacyclo[14.10.2.22,5.03,12.04,9.013,27.017,22.024,28]triaconta-1(26),2(30),3(12),4(9),5(29),10,13(27),14,16(28),17,19,21,24-tridecaene-6,8,23-trione |
InChI |
InChI=1S/C29H13NO3/c31-27-19-4-2-1-3-13(19)14-5-6-15-17-8-11-21-26-22(29(33)30-28(21)32)12-9-18(24(17)26)16-7-10-20(27)25(14)23(15)16/h1-12H,(H,30,32,33) |
Clé InChI |
YHNLYCWCIPRZPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)NC8=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


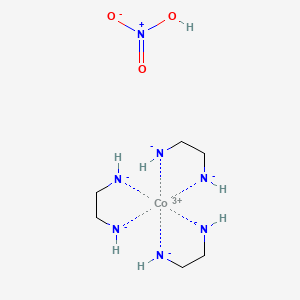

![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
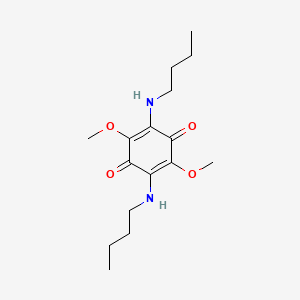
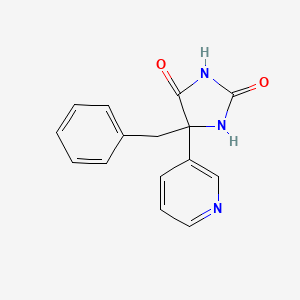
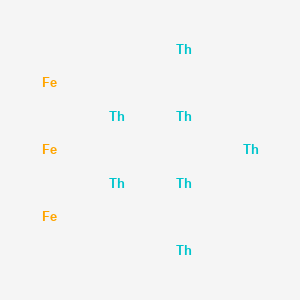
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
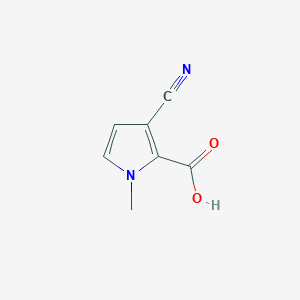
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
